molecular formula C16H15BrO4 B13921236 (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone

(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B13921236
M. Wt: 351.19 g/mol
InChI Key: PSYUAKZRJWZJOY-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,4,5-trimethoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for (4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone involves its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine site on tubulin, preventing microtubule formation and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for developing new drugs and studying biological processes.

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

(4-bromophenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H15BrO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3

InChI Key

PSYUAKZRJWZJOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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